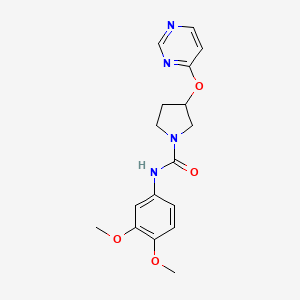![molecular formula C18H18N4O3 B6427577 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034331-52-5](/img/structure/B6427577.png)
2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one (hereafter referred to as 2-BXPP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a small molecule that has been found to possess a range of properties that make it attractive for use in a variety of laboratory experiments. In particular, 2-BXPP has been studied for its ability to act as a ligand for certain proteins, as well as its ability to interact with other molecules in a variety of ways.
科学研究应用
2-BXPP has been studied for its potential applications in a variety of scientific research fields. It has been found to act as a ligand for certain proteins, and has been used to study the structure and function of these proteins. Additionally, 2-BXPP has been used to study the interactions between proteins and other molecules, as well as the effects of various drugs on these interactions. 2-BXPP has also been used to study the structure and function of enzymes, as well as the effects of various drugs on enzyme activity.
作用机制
The mechanism of action of 2-BXPP is not fully understood. However, it is believed that the compound binds to certain proteins, forming a complex that is able to interact with other molecules. This interaction is thought to be responsible for the effects of 2-BXPP on biochemical and physiological processes. Additionally, 2-BXPP has been found to interact with certain enzymes, which may explain its ability to affect enzyme activity.
Biochemical and Physiological Effects
2-BXPP has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, which may explain its ability to affect the metabolism of certain drugs. Additionally, 2-BXPP has been found to affect the activity of certain proteins, which may explain its ability to affect the structure and function of certain proteins. Finally, 2-BXPP has been found to interact with certain molecules, which may explain its ability to affect the activity of certain proteins and enzymes.
实验室实验的优点和局限性
The use of 2-BXPP in laboratory experiments offers a number of advantages. For example, it is a small molecule that is easy to synthesize and store, and it is relatively inexpensive. Additionally, 2-BXPP has been found to interact with a variety of proteins and enzymes, which makes it a useful tool for studying these molecules. However, there are some limitations to the use of 2-BXPP in laboratory experiments. For example, it is not always easy to control the concentration of 2-BXPP in a given experiment, and the compound can interact with other molecules in unpredictable ways. Additionally, the effects of 2-BXPP on biochemical and physiological processes are not always well understood.
未来方向
The potential future directions for further research on 2-BXPP are numerous. For example, further studies could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of 2-BXPP in other scientific research fields, such as drug development and medical research. Finally, further research could be conducted to explore the potential for using 2-BXPP in therapeutic applications, such as the treatment of certain diseases.
合成方法
2-BXPP can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 4-hydroxybenzaldehyde with piperidine, followed by the reaction of the resulting product with 1,2-benzoxazol-3-yl chloride, and finally the reaction of the resulting product with pyrimidine-4-yloxy piperidine. This method has been shown to produce a high yield of 2-BXPP with minimal byproducts.
属性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(10-15-14-5-1-2-6-16(14)25-21-15)22-9-3-4-13(11-22)24-17-7-8-19-12-20-17/h1-2,5-8,12-13H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQBMEFOWHWYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427515.png)
![1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427520.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)
![(2E)-3-phenyl-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6427541.png)

![4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427551.png)

![5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B6427568.png)
![(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one](/img/structure/B6427578.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B6427586.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one](/img/structure/B6427592.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B6427597.png)
![4-{[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6427605.png)